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Introduction

N-Methylflindersine, a quinoline alkaloid with the chemical formula C1sH1sNOz, has garnered
interest within the scientific community for its potential biological activities.[1] This technical
guide provides a comprehensive overview of the spectroscopic data for N-Methylflindersine,
including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside
detailed experimental protocols. Furthermore, this document explores potential signaling
pathways that may be modulated by this compound, offering a valuable resource for
researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of N-Methylflindersine is critically dependent on modern
spectroscopic techniques. The following sections present the available mass spectrometry and
nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry analysis of N-Methylflindersine provides key information regarding its
molecular weight and fragmentation pattern, which aids in confirming its chemical structure.

Table 1: Mass Spectrometry Data for N-Methylflindersine
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Parameter Value
Molecular Formula Ci1sH1sNO2
Molecular Weight 241.28 g/mol

o Gas Chromatography-Mass Spectrometry (GC-
lonization Mode

MS)
Key m/z Peaks
241 [M]* (Molecular lon)
226 [M-CHs]*
227
240
77

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset of assigned 'H and 3C NMR chemical shifts for N-
Methylflindersine is not readily available in the searched literature, this section will be updated
as authenticated data is published. The anticipated spectra would provide detailed information
on the chemical environment of each proton and carbon atom in the molecule, which is
essential for unambiguous structure confirmation.

Table 2: Predicted *H NMR Data for N-Methylflindersine

Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available

Table 3: Predicted 13C NMR Data for N-Methylflindersine
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Chemical Shift (ppm) Assighment

Data not available

Experimental Protocols

The following are generalized experimental protocols that are typically employed for the
acquisition of spectroscopic data for quinoline alkaloids like N-Methylflindersine.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of N-
Methylflindersine.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common
instrument for the analysis of volatile and semi-volatile compounds like N-Methylflindersine.

Procedure:

» Sample Preparation: A dilute solution of purified N-Methylflindersine is prepared in a
suitable volatile solvent (e.g., methanol or dichloromethane).

o Chromatographic Separation: The sample is injected into the GC, where it is vaporized and
carried by an inert gas (e.g., helium) through a capillary column. The column separates the
analyte from any impurities based on their boiling points and interactions with the stationary
phase.

« lonization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion
source. Electron lonization (El) is a common method where high-energy electrons bombard
the molecule, causing it to lose an electron and form a positively charged molecular ion
([M]*) and fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z, generating a
mass spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To obtain detailed structural information by analyzing the magnetic properties of
atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to provide the
necessary resolution for structural elucidation.

Procedure:

o Sample Preparation: A few milligrams of purified N-Methylflindersine are dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) to avoid solvent interference in the *H NMR
spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is
added for chemical shift calibration.

o Data Acquisition: The sample is placed in the NMR spectrometer, and various NMR
experiments are performed.

o 'H NMR: Provides information about the number, chemical environment, and coupling of
protons.

o 1BC NMR: Provides information about the carbon skeleton of the molecule.

o 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish
correlations between protons and carbons, aiding in the complete and unambiguous
assignment of all signals.

o Data Processing and Analysis: The acquired data is processed using specialized software to
generate the NMR spectra. The chemical shifts, coupling constants, and signal integrations
are then analyzed to determine the complete structure of the molecule.

Potential Biological Signhaling Pathways

While specific studies detailing the signaling pathways directly modulated by N-
Methylflindersine are limited, the broader class of quinoline alkaloids has been shown to
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exhibit a range of biological activities, including anticancer and neuroprotective effects. These
activities are often linked to the modulation of key cellular signaling pathways.

Potential Anticancer Activity and Associated Signaling

Quinoline alkaloids have been reported to induce apoptosis and inhibit cell proliferation in
cancer cell lines. This suggests that N-Methylflindersine could potentially interact with
pathways such as:

e p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in cell cycle
arrest and apoptosis. Some quinoline alkaloids have been shown to activate the p53
pathway, leading to cancer cell death.

« MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly
the Extracellular signal-Regulated Kinase (ERK) cascade, is often dysregulated in cancer.
Modulation of this pathway can affect cell proliferation, differentiation, and survival.

o PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical
regulator of cell survival and growth. Inhibition of this pathway is a common mechanism for
anticancer agents.

Potential Signaling Pathways
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Caption: Potential anticancer signaling pathways modulated by N-Methylflindersine.

Potential Neuroprotective Activity and Associated
Signaling
Natural compounds, including some alkaloids, have shown promise in protecting neurons from

damage. Potential pathways that could be influenced by N-Methylflindersine include:

o Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key
regulator of the cellular antioxidant response. Activation of this pathway can protect cells
from oxidative stress, a common factor in neurodegenerative diseases.

» CREB Signaling Pathway: The cAMP response element-binding protein (CREB) is a
transcription factor that plays a vital role in neuronal plasticity, learning, and memory.
Modulation of CREB signaling can have neuroprotective effects.
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Caption: A logical workflow of potential neuroprotective mechanisms of N-Methylflindersine.

Conclusion

This technical guide consolidates the currently available spectroscopic data for N-
Methylflindersine and provides a framework for its experimental analysis. While the complete
NMR spectral data remains to be fully elucidated in publicly accessible literature, the provided
mass spectrometry data serves as a valuable point of reference. The exploration of potential
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signaling pathways, based on the activities of related quinoline alkaloids, offers promising
avenues for future research into the pharmacological applications of N-Methylflindersine. As
more data becomes available, this guide will be updated to provide an even more
comprehensive resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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